molecular formula C16H14N2O5 B14436675 1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl- CAS No. 75141-81-0

1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl-

Cat. No.: B14436675
CAS No.: 75141-81-0
M. Wt: 314.29 g/mol
InChI Key: VQNGFFCDFCPMQU-UHFFFAOYSA-N
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Description

1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl- is a complex organic compound characterized by its unique structure, which includes nitro and phenyl groups attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the nitration of a phenyl-substituted butanone derivative, followed by further functional group modifications. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the phenyl groups may engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroacetophenone: Similar in structure but lacks the butanone backbone.

    4-Nitrobenzophenone: Contains a similar nitro-phenyl structure but with different substituents.

    4-Nitrobenzaldehyde: Shares the nitro-phenyl group but has an aldehyde functional group instead of a ketone.

Uniqueness

1-Butanone, 4-nitro-3-(4-nitrophenyl)-1-phenyl- is unique due to its combination of nitro and phenyl groups attached to a butanone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

75141-81-0

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

4-nitro-3-(4-nitrophenyl)-1-phenylbutan-1-one

InChI

InChI=1S/C16H14N2O5/c19-16(13-4-2-1-3-5-13)10-14(11-17(20)21)12-6-8-15(9-7-12)18(22)23/h1-9,14H,10-11H2

InChI Key

VQNGFFCDFCPMQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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